![molecular formula C8H6ClFO B1612812 2-Fluoro-3-methylbenzoyl chloride CAS No. 1000339-85-4](/img/structure/B1612812.png)
2-Fluoro-3-methylbenzoyl chloride
Overview
Description
2-Fluoro-3-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6ClFO and a molecular weight of 172.59 . It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-methylbenzoyl chloride has been investigated using gas electron diffraction data . The molecules exist in the gas phase as two stable non-planar conformers, anti and gauche, with respect to the halogen atom positions .Physical And Chemical Properties Analysis
2-Fluoro-3-methylbenzoyl chloride is a colorless to light yellow liquid . It has a molecular weight of 172.59 .Scientific Research Applications
Analytical Chemistry
“2-Fluoro-3-methylbenzoyl chloride” is used in analytical chemistry for research purposes . It’s involved in various chemical reactions and can be used to study reaction mechanisms, kinetics, and other chemical properties.
Biopharma Production
In the field of biopharma production, “2-Fluoro-3-methylbenzoyl chloride” is used in the synthesis of pharmaceutical compounds . Its unique chemical properties make it a valuable reagent in the production of various drugs.
Safety Controlled Environment
“2-Fluoro-3-methylbenzoyl chloride” is used in safety controlled environments . It’s important to handle this compound with care due to its reactivity and potential hazards. Proper safety measures should be taken when using it in a laboratory setting.
Cleanroom Solutions
In cleanroom solutions, “2-Fluoro-3-methylbenzoyl chloride” is used in various applications . Its properties make it suitable for use in controlled environments where contamination needs to be minimized.
Advanced Battery Science
“2-Fluoro-3-methylbenzoyl chloride” has potential applications in advanced battery science . It could be used in the development of new battery technologies, contributing to the advancement of energy storage solutions.
Cell Biology
In cell biology, “2-Fluoro-3-methylbenzoyl chloride” can be used in various research applications . It can be used to study cellular processes and mechanisms, contributing to our understanding of cell function and disease.
Genomics
“2-Fluoro-3-methylbenzoyl chloride” can be used in genomics research . It can be used in the study of genetic sequences and variations, contributing to our understanding of genetic diseases and potential treatments.
Proteomics
In proteomics, “2-Fluoro-3-methylbenzoyl chloride” can be used in various research applications . It can be used to study protein structures and functions, contributing to our understanding of biological processes and diseases.
Safety and Hazards
Mechanism of Action
Target of Action
2-Fluoro-3-methylbenzoyl chloride is a chemical compound used in organic synthesis. The primary targets of this compound are typically organic molecules that can undergo nucleophilic substitution reactions . These targets include alcohols, amines, and other nucleophiles, which can react with the benzoyl chloride group to form esters or amides .
Mode of Action
The mode of action of 2-Fluoro-3-methylbenzoyl chloride involves the interaction of the benzoyl chloride group with a nucleophile. The chlorine atom in the benzoyl chloride group is a good leaving group, making it susceptible to attack by nucleophiles . This leads to the formation of a new carbon-nucleophile bond and the release of a chloride ion .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its lipophilicity, molecular size, and chemical stability .
Result of Action
The primary result of the action of 2-Fluoro-3-methylbenzoyl chloride is the formation of a new organic compound through a nucleophilic substitution reaction . The specific molecular and cellular effects of this action would depend on the nature of the nucleophile and the resulting compound.
Action Environment
The action of 2-Fluoro-3-methylbenzoyl chloride can be influenced by various environmental factors. For example, the rate of the nucleophilic substitution reaction can be affected by the temperature, solvent, and the concentration of the nucleophile . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s also important to note that this compound may cause respiratory irritation .
properties
IUPAC Name |
2-fluoro-3-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPTACIJICVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616996 | |
Record name | 2-Fluoro-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000339-85-4 | |
Record name | 2-Fluoro-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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